molecular formula C13H18O B1348739 2,2,8,8-Tetramethylnona-3,6-diyn-5-one CAS No. 35845-67-1

2,2,8,8-Tetramethylnona-3,6-diyn-5-one

Cat. No. B1348739
CAS RN: 35845-67-1
M. Wt: 190.28 g/mol
InChI Key: KMTSPKJHYJTHDH-UHFFFAOYSA-N
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Description

“2,2,8,8-Tetramethylnona-3,6-diyn-5-one” is a chemical compound. It is used for industrial and scientific research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2,2,8,8-Tetramethylnona-3,6-diyn-5-one”.



Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find specific information on the molecular structure of “2,2,8,8-Tetramethylnona-3,6-diyn-5-one”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2,2,8,8-Tetramethylnona-3,6-diyn-5-one”. However, it’s worth noting that its unique structure makes it ideal for scientific research in various fields, including catalysis, organic synthesis, and material science2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical state (solid, liquid, gas), melting and boiling points, and chemical stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “2,2,8,8-Tetramethylnona-3,6-diyn-5-one”.


Scientific Research Applications

1. Molecular Structure and Dynamics

The study by Piecha-Bisiorek et al. (2014) explored the molecular structure of tetramethylpyrazine complexes. They investigated the dynamics of methyl groups in these complexes, providing insights into the effects of hydrogen bonds and steric hindrance on molecular behavior. This research has implications for understanding the structural properties of compounds related to 2,2,8,8-tetramethylnona-3,6-diyn-5-one (Piecha-Bisiorek et al., 2014).

2. Carbon-rich Acetylenic Scaffolding

Diederich (2001) discussed the applications of derivatives of tetraethynylethene, a class of π-conjugated building blocks, in creating carbon-rich scaffolds. These structures are vital in materials science, with potential applications in optoelectronic devices. This research highlights the role of compounds like 2,2,8,8-tetramethylnona-3,6-diyn-5-one in developing advanced materials (Diederich, 2001).

3. Reactivity with Molecular Oxygen

Xia et al. (2006) investigated the reactivity of molecular oxygen with certain radicals, providing insights into the stability and reactivity of similar compounds in biological systems. This research is relevant to understanding the behavior of 2,2,8,8-tetramethylnona-3,6-diyn-5-one in the presence of molecular oxygen, which is crucial for applications in biochemistry and medicine (Xia et al., 2006).

4. Synthesis of Highly Substituted Anilines

Yi et al. (2008) developed a method for synthesizing highly substituted anilines using ynones. This process is relevant for creating derivatives of 2,2,8,8-tetramethylnona-3,6-diyn-5-one, which could be used in various chemical and pharmaceutical applications (Yi et al., 2008).

5. Coordination Chemistry of Tetrazines

Kaim (2002) explored the coordination chemistry of 1,2,4,5-tetrazines, highlighting their potential in creating supramolecular materials. This research is indirectly relevant to 2,2,8,8-tetramethylnona-3,6-diyn-5-one, as it provides insights into the properties of structurally related compounds (Kaim, 2002).

Safety And Hazards

Based on the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical1.


properties

IUPAC Name

2,2,8,8-tetramethylnona-3,6-diyn-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTSPKJHYJTHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC(=O)C#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336635
Record name 2,2,8,8-tetramethylnona-3,6-diyn-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,8,8-Tetramethylnona-3,6-diyn-5-one

CAS RN

35845-67-1
Record name 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35845-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,8,8-tetramethylnona-3,6-diyn-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The Jones' reagent (2.2 L) was added dropwise to a solution of 2,2,8,8-tetramethylnona-3,6-diyn-5-ol (500 g, 2.6 mol, prepared in Part A above) in acetone (1.5 L), and the rapid, exothermic reaction which followed was monitored by thin layer chromatography for disappearance of starting material. When this had been observed, the two-phase mixture was poured with agitation into ice/water, and the resultant precipitate was filtered and washed with water until a colorless filtrate was obtained. Air drying afforded 2,2,8,8-tetramethylnona-3,6-diyn-5-one (471 g, 94% yield) as pale yellow crystals which melted at 65°-66° C. The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
Name
Jones' reagent
Quantity
2.2 L
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
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Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The 2,2,8,8-tetramethyl-nona-3,6-diyn-5-ol prepared in Part A (7.0 g, 36 mmole) was dissolved in 150 mL of benzene, cooled to 5°-10° C. and nickel peroxide (18.15 g, 465 mmole) was added over a period of 20 minutes. After the addition had been completed, the reaction mixture was stirred at room temperature for 30 minutes, then filtered, and the nickel peroxide left on the filter was washed well with benzene and then with dichloromethane. The filtrate was evaporated to give a yellow solid, which was recrystallized from benzene to give 2,2,8,8-tetramethyl-nona-3,6-diyn-5-one as pale yellow crystals (4.2 g). The structure of this product was confirmed by FAB mass spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
18.15 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SP Ebert - 2012 - search.proquest.com
Novel Chalcogenopyrylium Dyes as Modulators of ATP- Binding Cassette Transporters: P-glycoprotein and Multidrug Resistance-assoc Page 1 Novel Chalcogenopyrylium Dyes as …
Number of citations: 0 search.proquest.com
LE Rosch - 2022 - search.proquest.com
This dissertation focuses on the synthesis, characterization, and photophysical investigations of two classes of organometallic small molecule dyes, specifically chalcogenopyrylium …
Number of citations: 0 search.proquest.com

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